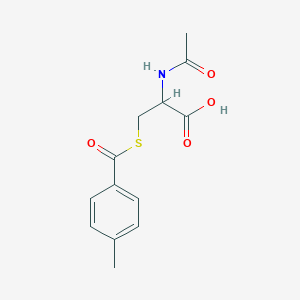
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid is a novel substituted N-acetyl-L-cysteine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid typically involves the reaction of benzotriazole with 4-methylbenzoyl chloride in tetrahydrofuran. The resulting slurry is filtered, and the solid is rinsed with tetrahydrofuran . This method ensures a high yield and purity of the compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its role in modulating biological pathways.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to modulate oxidative stress and inflammation, which are critical factors in various diseases. The compound may also influence neurotransmitter systems, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-(4-methoxyphenyl)propanoic acid: A phenylalanine derivative with similar structural features.
N-acetyl-S-(allylthio)-L-cysteine: Another N-acetyl-L-cysteine derivative with distinct biological activities.
Uniqueness
2-Acetamido-3-(4-methylbenzoylsulfanyl)propanoic acid stands out due to its unique combination of the acetamido and benzoylsulfanyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C13H15NO4S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
2-acetamido-3-(4-methylbenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C13H15NO4S/c1-8-3-5-10(6-4-8)13(18)19-7-11(12(16)17)14-9(2)15/h3-6,11H,7H2,1-2H3,(H,14,15)(H,16,17) |
InChI Key |
QHXPWGXGEBJOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















